3-(4-Methoxyphenyl)-7-(2-(trimethylstannyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one
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Overview
Description
3-(4-Methoxyphenyl)-7-(2-(trimethylstannyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-7-(2-(trimethylstannyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of a palladium-catalyzed cross-coupling reaction to introduce the trimethylstannyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-7-(2-(trimethylstannyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The compound can be reduced to remove the trimethylstannyl group.
Substitution: The trimethylstannyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the trimethylstannyl group could yield a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 3-(4-Methoxyphenyl)-7-(2-(trimethylstannyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one is not well-documented. similar compounds have been shown to interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and have been studied for their potential antitubercular activity.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups are common in medicinal chemistry due to their bioactivity.
Uniqueness
3-(4-Methoxyphenyl)-7-(2-(trimethylstannyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one is unique due to the presence of the trimethylstannyl group, which can be used for further functionalization through substitution reactions. This makes it a versatile intermediate for the synthesis of a wide range of derivatives.
Properties
Molecular Formula |
C22H22N2O2SSn |
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Molecular Weight |
497.2 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-7-(2-trimethylstannylphenyl)thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H13N2O2S.3CH3.Sn/c1-23-15-9-7-14(8-10-15)21-12-20-17-16(11-24-18(17)19(21)22)13-5-3-2-4-6-13;;;;/h2-5,7-12H,1H3;3*1H3; |
InChI Key |
DOINVINGRAFPRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4[Sn](C)(C)C |
Origin of Product |
United States |
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